molecular formula C9H10Br2 B15045560 1,3-Dibromo-2-(propan-2-yl)benzene

1,3-Dibromo-2-(propan-2-yl)benzene

Cat. No.: B15045560
M. Wt: 277.98 g/mol
InChI Key: RUWQXQVGRJYFEX-UHFFFAOYSA-N
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Description

1,3-Dibromo-2-(propan-2-yl)benzene is a brominated aromatic compound featuring two bromine atoms at the 1- and 3-positions of the benzene ring and an isopropyl group at the 2-position. Brominated aromatics are widely used as intermediates in organic synthesis, particularly in cross-coupling reactions, due to the reactivity of bromine as a leaving group . The isopropyl group, being electron-donating, may influence the compound’s electronic profile, solubility, and steric hindrance, affecting its reactivity in substitution or metal-catalyzed reactions .

Properties

Molecular Formula

C9H10Br2

Molecular Weight

277.98 g/mol

IUPAC Name

1,3-dibromo-2-propan-2-ylbenzene

InChI

InChI=1S/C9H10Br2/c1-6(2)9-7(10)4-3-5-8(9)11/h3-6H,1-2H3

InChI Key

RUWQXQVGRJYFEX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=CC=C1Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dibromo-2-(propan-2-yl)benzene can be synthesized through several methods. One common approach involves the bromination of 2-(propan-2-yl)benzene. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions to ensure selective bromination at the desired positions .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of advanced catalysts and reaction conditions can further enhance the selectivity and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,3-Dibromo-2-(propan-2-yl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Dibromo-2-(propan-2-yl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-dibromo-2-(propan-2-yl)benzene involves its interaction with various molecular targets. In substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the benzene ring. In oxidation reactions, the isopropyl group undergoes oxidative cleavage to form ketones or acids. The pathways involved include electrophilic aromatic substitution and nucleophilic aromatic substitution .

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural and functional differences between 1,3-Dibromo-2-(propan-2-yl)benzene and related brominated benzene derivatives:

Compound Name Substituents Molecular Formula CAS Number Key Features/Applications
This compound Br (1,3), isopropyl (2) C₉H₁₀Br₂ Not provided Hypothesized use in cross-coupling, regioselective synthesis
1-Bromo-3-(propane-2-sulfinyl)benzene Br (1), sulfinyl-isopropyl (3) C₉H₁₁BrOS 1345471-26-2 Sulfinyl group enhances electron withdrawal; potential for asymmetric synthesis
5-Bromo-1,3-difluoro-2-(propan-2-yloxy)benzene Br (5), F (1,3), isopropyloxy (2) C₉H₉BrF₂O 1309933-98-9 Fluorine substituents increase polarity; applications in agrochemicals/pharmaceuticals
4-Isopropenylphenol OH (4), isopropenyl (1) C₉H₁₀O Not provided Degradation product of BPA; participates in environmental redox cycles

Biological Activity

1,3-Dibromo-2-(propan-2-yl)benzene, also known as 1,3-dibromopropan-2-ylbenzene, is a brominated aromatic compound with potential biological activities. Understanding its biological activity is crucial for assessing its safety and efficacy in various applications, including pharmaceuticals and environmental sciences.

  • Molecular Formula : C9H10Br2
  • Molecular Weight : 292.99 g/mol
  • Density : 1.7 g/cm³
  • Boiling Point : Approximately 254°C
  • Melting Point : 65-68°C

Biological Activity Overview

Research indicates that halogenated compounds, including dibromobenzenes, exhibit various biological activities such as antibacterial, antifungal, and cytotoxic effects. Below is a summary of the biological activities associated with this compound.

Antimicrobial Activity

Studies have shown that brominated compounds can possess significant antimicrobial properties. For example:

  • Antibacterial Activity : Compounds similar to this compound have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. A related study indicated that certain dibrominated compounds exhibited minimum inhibitory concentrations (MICs) as low as 3.9 µg/mL against Staphylococcus aureus and Achromobacter xylosoxidans .
Bacterial SpeciesMIC (µg/mL)Gram StainMorphology
Staphylococcus aureus3.9PositiveSpherical
Achromobacter xylosoxidans3.9NegativeRod-shaped
Escherichia coliNot activeNegativeRod-shaped

Cytotoxicity

Research has indicated that dibrominated compounds can exhibit cytotoxic effects on cancer cells. For instance:

  • In a bioassay involving various cancer cell lines, dibrominated compounds showed IC50 values ranging from 10 to 20 µM, indicating a moderate level of cytotoxicity .

Case Studies

  • Cytotoxicity Assay : In a study focusing on the synthesis and evaluation of dibrominated derivatives, it was found that certain derivatives exhibited selective cytotoxicity against KB (human oral epidermoid carcinoma) and CNE2 (nasopharyngeal carcinoma) cell lines with IC50 values of 10.72 µM and 9.91 µM respectively .
  • Environmental Impact : A study highlighted the potential environmental hazards posed by brominated compounds, including their persistence in the environment and potential toxicity to aquatic organisms . This raises concerns regarding the ecological impact of using such compounds.

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